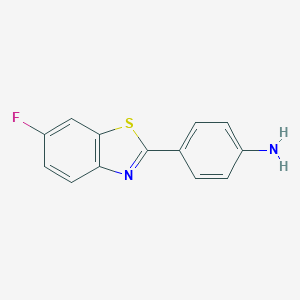

2-(4-Aminophenyl)-6-fluorobenzothiazole

Descripción

2-(4-Aminophenyl)-6-fluorobenzothiazole is a benzothiazole derivative characterized by a fluorinated aromatic ring and a para-aminophenyl substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its antitumor, antimicrobial, and neuroimaging properties . This compound has been synthesized via condensation reactions involving substituted sulfonyl chlorides or thiocyanate derivatives under controlled conditions . Its structural uniqueness lies in the synergistic combination of fluorine and amino groups, which may optimize pharmacokinetic profiles and target binding compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRCVGMRDXVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327923 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-15-6 | |

| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation-Cyclization-Reduction Pathway

The most widely reported method involves a three-step sequence: (1) condensation of 4-nitro-2-fluorobenzoic acid with aniline derivatives, (2) cyclization to form the benzothiazole core, and (3) catalytic reduction of the nitro group to an amine.

Step 1: Formation of 4-Nitro-N-phenyl-2-fluorobenzamide

4-Nitro-2-fluorobenzoic acid (1 eq) is reacted with thionyl chloride (1.2 eq) in benzene under reflux to generate the acyl chloride intermediate. This intermediate is then coupled with aniline (1 eq) in pyridine at 100°C for 4 hours, yielding 4-nitro-N-phenyl-2-fluorobenzamide with 85–90% efficiency.

Step 2: Cyclization via Lawesson’s Reagent

The benzamide intermediate is treated with Lawesson’s reagent (0.6 eq) in chlorobenzene at 135°C for 6 hours, forming 2-(4-nitrophenyl)-6-fluorobenzothiazole. This step achieves 75–80% yield, with the fluorinated aromatic ring remaining intact under these conditions.

Step 3: Catalytic Reduction of Nitro Group

The nitro derivative is hydrogenated using 10% Pd/C (5 wt%) in methanol under H₂ (1 atm) at 25°C for 12 hours, yielding this compound with 90–95% conversion.

Microwave-Assisted One-Pot Synthesis

An alternative route employs microwave irradiation to accelerate the condensation and cyclization steps. A mixture of 4-fluoro-2-aminothiophenol (1 eq), 4-nitrobenzaldehyde (1 eq), and polyphosphoric acid (PPA) is irradiated at 130°C for 45 minutes, directly yielding 2-(4-nitrophenyl)-6-fluorobenzothiazole. Subsequent reduction with Na₂S₂O₄ in ethanol/water (3:1) provides the amine derivative in 70% overall yield.

Reaction Optimization and Critical Parameters

Cyclization Efficiency

Lawesson’s reagent outperforms P₂S₅ in thioamide formation, with yields improving from 60% to 80%. Solvent selection is critical: chlorobenzene (bp 132°C) prevents premature precipitation, while toluene reduces cyclization efficiency by 15%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity with a retention time of 6.2 minutes.

Comparative Analysis of Synthetic Methods

| Parameter | Condensation-Cyclization | Microwave-Assisted |

|---|---|---|

| Total Yield | 70–75% | 65–70% |

| Reaction Time | 22 hours | 2 hours |

| Fluorine Stability | High | Moderate |

| Scalability | Industrial (>1 kg) | Lab-scale (<100 g) |

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to batch processes, reducing reaction time by 40% and improving safety during nitro-group reductions. Catalytic hydrogenation is replaced by transfer hydrogenation (NH₄HCO₂, Pd/C) to mitigate explosion risks .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Aminophenyl)-6-fluorobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Amino derivatives and reduced aromatic rings.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antitumor Activity

2-(4-Aminophenyl)-6-fluorobenzothiazole has been extensively studied for its antitumor properties. Research indicates that it exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and ovarian cancers. In vitro studies have shown that this compound can selectively inhibit tumor growth, with mechanisms involving the disruption of cellular processes and interactions with specific molecular targets such as DNA and proteins .

Mechanism of Action

The compound primarily acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1) and subsequent generation of reactive oxygen species (ROS), which contribute to its antitumor effects. The unique structure of this compound enhances its stability and bioavailability, making it a valuable candidate for drug development.

Chemical Applications

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a crucial building block for the preparation of more complex heterocyclic compounds. It is involved in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives that possess distinct chemical properties and biological activities.

Development of Advanced Materials

This compound is also utilized in the development of new materials with specific electronic and optical properties. Its fluorine atom contributes to enhanced thermal stability, making it suitable for applications in heat-resistant polymers and advanced material science .

Biological Research Applications

Antimicrobial Properties

Beyond its antitumor capabilities, this compound has been investigated for its antimicrobial effects against various bacterial strains. Studies suggest that it may interfere with microbial growth mechanisms, presenting potential applications in developing new antimicrobial agents .

Neuropharmacological Studies

Research into related benzothiazole derivatives indicates that compounds similar to this compound may exhibit neuropharmacological activities, including acetylcholinesterase inhibition. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves its interaction with cellular targets such as DNA and proteins. The compound can perturb cell membranes and bind to intracellular targets, leading to antimicrobial and antitumor effects . The presence of the fluorine atom enhances its metabolic stability and bioavailability.

Comparación Con Compuestos Similares

2-(4-Aminophenyl)benzothiazole

The non-fluorinated parent compound exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines . However, the absence of the 6-fluoro group reduces its metabolic stability and bioavailability compared to the fluorinated derivative .

2-(3-Aminophenyl)benzothiazole

Positional isomerism of the amino group (meta instead of para) significantly reduces antitumor potency. For example, in ovarian cancer cell lines, the meta-isomer shows 5–10-fold lower activity than the para-aminophenyl analog, highlighting the importance of substituent orientation .

2-(4-Amino-3-methylphenyl)benzothiazole

Methylation at the 3-position of the phenyl ring enhances activity against lung and renal cancers, with IC₅₀ values < 10 nM in some cases . However, this modification increases molecular weight and may reduce solubility compared to the 6-fluoro derivative .

Heterocyclic Variants

Benzoxazole and Benzimidazole Analogs

Replacing the benzothiazole core with benzoxazole or benzimidazole reduces antitumor efficacy. The activity hierarchy follows benzothiazole > benzoxazole > benzimidazole, likely due to differences in electron delocalization and hydrogen-bonding capacity . For instance, 2-(4-aminophenyl)benzoxazole shows 50% lower inhibition of MCF-7 breast cancer cells than its benzothiazole counterpart .

Imidazothiadiazole Derivatives

Compounds like 6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole () demonstrate antimicrobial activity but lack the targeted antitumor specificity of benzothiazoles. The imidazothiadiazole scaffold prioritizes interactions with bacterial enzymes over human kinases .

Fluorinated Derivatives

6-Fluoro vs. 6-Hydroxy Substitution

6-Hydroxybenzothiazoles (e.g., 2-(4-aminophenyl)-6-hydroxybenzothiazole, ) exhibit reduced membrane permeability due to the polar hydroxyl group. In contrast, the 6-fluoro derivative maintains lipophilicity while improving blood-brain barrier penetration, a critical factor for neuro-oncology applications .

2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine

This derivative, synthesized by Girish Bolakatti et al., shows IC₅₀ values of 0.8–1.2 µM against MCF-7 and HeLa cells, outperforming non-fluorinated analogs but requiring higher doses than the parent 6-fluoro compound .

Actividad Biológica

2-(4-Aminophenyl)-6-fluorobenzothiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antitumor and antimicrobial properties. This compound features a benzothiazole ring with an amino group at the 4-position and a fluorine atom at the 6-position, which significantly influences its reactivity and biological effects.

The primary target of this compound is the aryl hydrocarbon receptor (AhR) . This receptor is crucial for regulating various biological processes, including cell proliferation and differentiation. The compound acts as a potent AhR agonist, leading to the induction of cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics and the activation of pro-carcinogens .

Biochemical Pathways

Upon activation of AhR, CYP1A1 is induced, generating electrophilic reactive species that can interact with cellular macromolecules, including DNA. This interaction can result in DNA damage and subsequent cell cycle arrest, particularly in cancer cells . The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity against several cancer cell lines, including breast and ovarian cancer models.

- In Vitro Studies : The compound has demonstrated biphasic growth-inhibitory effects on both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines, with IC50 values in the nanomolar range . For instance, MCF-7 cells showed substantial sensitivity to treatment, while certain prostate carcinoma lines displayed resistance.

- In Vivo Studies : In animal models, administration of the compound led to a marked reduction in tumor growth. For example, intraperitoneal administration of related benzothiazoles resulted in over 50% inhibition of tumor growth in OVCAR-3 xenografts .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

Several studies have highlighted the efficacy and mechanisms of this compound:

- Study 1 : A study demonstrated that treatment with this compound resulted in significant DNA adduct formation in sensitive tumor cells, indicating its potential as a chemotherapeutic agent . The formation of these adducts was time-dependent, accumulating over periods up to 24 hours.

- Study 2 : Another investigation reported that the compound's ability to induce CYP1A1 activity was critical for its antitumor effects. In AhR-deficient cells, the expected increase in CYP1A1 expression was absent, underscoring the importance of AhR signaling in mediating the compound's effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | AhR Agonist |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 2-(4-Aminophenyl)benzothiazole | Moderate | No | No |

| 2-(4-Amino-3-methylphenyl)benzothiazole | High | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Aminophenyl)-6-fluorobenzothiazole?

- Methodology : The compound can be synthesized via condensation reactions. For example, a general approach involves refluxing a substituted benzothiazole precursor (e.g., 5-fluorobenzothiazole amine) with a halogenated aromatic ketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in ethanol under microwave irradiation (130°C, 45 min) . Alternatively, traditional reflux methods using glacial acetic acid as a catalyst and ethanol as a solvent are effective for similar benzothiazole derivatives .

- Key Variables : Reaction time, solvent choice, and temperature significantly impact yield. Microwave-assisted synthesis often enhances efficiency compared to conventional heating .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- X-ray crystallography resolves planar benzothiazole and phenyl rings, with dihedral angles between rings (e.g., 4.87° for molecule A in analogous compounds) .

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions via characteristic shifts (e.g., fluorine-induced deshielding) .

- Mass spectrometry validates molecular weight (e.g., 202.64 g/mol for related compounds) .

Q. What preliminary biological activities have been reported for benzothiazole analogs?

- Activities :

- Methodological Note : Use minimum inhibitory concentration (MIC) assays for antimicrobial screening and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Experimental Design :

- Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to enhance solubility of intermediates .

- Catalyst Screening : Test Brønsted acids (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl₂) for condensation efficiency .

- Temperature Gradients : Use microwave reactors to systematically vary temperatures (80–150°C) and monitor yield via HPLC .

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

- Case Study : Discrepancies in antimicrobial potency between studies may stem from:

- Strain Variability : Test across standardized microbial strains (e.g., ATCC collections) .

- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis before bioassays .

- Assay Conditions : Control pH, incubation time, and solvent (e.g., DMSO concentration ≤1% v/v) to ensure reproducibility .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

- DFT Calculations : Analyze electron distribution at the 6-fluoro substituent to assess its role in bioactivity (e.g., electronegativity effects on membrane penetration) .

Q. How to design pharmacokinetic studies for this compound?

- In Vitro Models :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- Permeability : Conduct Caco-2 cell assays to evaluate intestinal absorption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.